3-Bromo-5,7-dimethyl-1H-indazole
Description
3-Bromo-5,7-dimethyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Properties
IUPAC Name |
3-bromo-5,7-dimethyl-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-6(2)8-7(4-5)9(10)12-11-8/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEAUVOKAYEHIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NN=C2C(=C1)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,7-dimethyl-1H-indazole typically involves the bromination of 5,7-dimethyl-1H-indazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5,7-dimethyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-Bromo-5,7-dimethyl-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Bromo-5,7-dimethyl-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-indazole: Lacks the methyl groups present in 3-Bromo-5,7-dimethyl-1H-indazole.
5,7-Dimethyl-1H-indazole: Lacks the bromine atom present in this compound.
3-Chloro-5,7-dimethyl-1H-indazole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of both bromine and two methyl groups, which can influence its reactivity and potential applications. The combination of these substituents can enhance its biological activity and make it a valuable compound for research and development.
Biological Activity
3-Bromo-5,7-dimethyl-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 3-position and methyl groups at the 5 and 7 positions. This unique structure influences its reactivity and biological interactions, making it a valuable candidate for various applications in drug development.
The mechanism of action for this compound varies depending on its biological target. It is believed to interact with specific enzymes or receptors, potentially inhibiting their activity. The presence of the bromine atom can enhance the compound's lipophilicity, facilitating better interaction with biological membranes and targets.
Anticancer Activity
Research indicates that indazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the potential of indazole compounds to induce apoptosis in cancer cells by activating pathways associated with cell death .
Table 1: Anticancer Activity of Indazole Derivatives
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Glioma | 10.5 | Induction of apoptosis |
| 5-Methyl-1H-indazole | Breast Cancer | 8.0 | Inhibition of cell proliferation |
| 3-Chloro-5-methyl-1H-indazole | Lung Cancer | 12.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. For instance, derivatives of indazole were tested against Candida species, demonstrating promising antifungal activity .
Table 2: Antimicrobial Activity Against Candida Species
| Compound | Candida Species | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | C. albicans | 0.5 mM |
| 3-Phenyl-1H-indazole | C. glabrata | 0.8 mM |
| 2-Methyl-1H-indazole | C. tropicalis | 1.0 mM |
Case Studies
- Anticandidal Evaluation : A study conducted on various indazole derivatives revealed that compounds similar to this compound showed significant inhibition against C. albicans, indicating potential for developing new antifungal agents .
- Antitumor Activity : In a glioma model, the compound was shown to induce apoptosis effectively in treated cells. The study reported an IC50 value of approximately 10 µM, suggesting its potential as a therapeutic agent against glioma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
